molecular formula C17H32OSi B12517547 Silane, (1,1-dimethylethyl)dimethyl[[1-(1-pentynyl)-5-hexenyl]oxy]- CAS No. 652154-97-7

Silane, (1,1-dimethylethyl)dimethyl[[1-(1-pentynyl)-5-hexenyl]oxy]-

Cat. No.: B12517547
CAS No.: 652154-97-7
M. Wt: 280.5 g/mol
InChI Key: BGFJQAKEMKRVML-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The IUPAC name of this compound is derived through hierarchical substitution rules for silanes. The parent structure is silane (SiH₄), where three hydrogen atoms are replaced by organic groups. The substituents are prioritized as follows:

  • (1,1-Dimethylethyl) : A tertiary butyl (tert-butyl) group attached to silicon.
  • Dimethyl : Two methyl groups bonded to silicon.
  • [[1-(1-Pentynyl)-5-Hexenyl]oxy] : An alkoxy group consisting of a hexenyl chain (six carbons with a double bond at position 5) substituted at position 1 with a pentynyl group (five carbons with a triple bond at position 1).

The full name reflects the substituents' positions and branching: tert-butyl and methyl groups are directly attached to silicon, while the alkoxy group forms a branched unsaturated chain. This nomenclature aligns with IUPAC guidelines for organosilicon compounds, which prioritize functional group suffixes (e.g., "-silane") and substituent order based on decreasing priority.

Molecular Formula and Constitutional Isomerism

The molecular formula C₁₇H₃₂OSi (molecular weight: 280.5 g/mol) is confirmed by PubChem’s computational analysis. Constitutional isomerism arises from variations in:

  • Double bond position : The 5-hexenyl group could theoretically adopt alternative double bond locations (e.g., 1-hexenyl or 2-hexenyl), altering the compound’s physical properties.
  • Substituent connectivity : The pentynyl group’s attachment point on the hexenyl chain (e.g., 1-pentynyl vs. 2-pentynyl) or the silane’s substituent arrangement (e.g., tert-butyl vs. isopropyl groups) could yield distinct isomers.

For example, replacing the tert-butyl group with a straight-chain alkyl (e.g., n-butyl) would create a constitutional isomer with differing steric and electronic properties.

Stereochemical Analysis of Alkenyl and Alkynyl Substituents

The compound’s stereochemistry is influenced by two unsaturated groups:

  • 5-Hexenyl : The double bond at position 5 introduces potential E/Z isomerism. If the substituents on either side of the double bond differ, stereoisomerism becomes possible. However, the current structure’s substituents (hydrogen and the hexenyl chain) may not support geometric isomerism due to symmetry.
  • 1-Pentynyl : The triple bond’s linear geometry precludes stereoisomerism, but its position at the terminal carbon ensures rigidity in the alkynyl segment.

No chiral centers are evident in the reported structure, but synthetic modifications (e.g., introducing asymmetric carbons in the hexenyl chain) could yield enantiomers or diastereomers.

Comparative Structural Analysis with Related Organosilanes

The target compound’s structure is distinct from simpler organosilanes due to its hybrid alkoxy substituent. Key comparisons include:

Feature Target Compound tert-Butyldimethyl-1-propynylsilane tert-Butyldimethyl-(1-phenylethenoxy)silane
Substituent Type Alkenyl-alkynyl alkoxy Terminal alkynyl Aromatic ethenoxy
Molecular Formula C₁₇H₃₂OSi C₉H₁₈Si C₁₄H₂₂OSi
Key Reactivity Dual unsaturation (alkene + alkyne) Alkynyl-mediated cross-coupling Aromatic π-system interactions

The hybrid alkoxy group in the target compound enables unique reactivity patterns, such as sequential hydrogenation of the alkene and alkyne or participation in cycloaddition reactions. In contrast, silanes with purely aromatic or shorter alkynyl substituents exhibit narrower functionalization pathways.

Properties

CAS No.

652154-97-7

Molecular Formula

C17H32OSi

Molecular Weight

280.5 g/mol

IUPAC Name

tert-butyl-dimethyl-undec-1-en-7-yn-6-yloxysilane

InChI

InChI=1S/C17H32OSi/c1-8-10-12-14-16(15-13-11-9-2)18-19(6,7)17(3,4)5/h8,16H,1,9-12,14H2,2-7H3

InChI Key

BGFJQAKEMKRVML-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC(CCCC=C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

Key Considerations for tert-Butyldimethylsilyl Protection

The successful preparation of tert-butyldimethylsilyl ethers depends on several key factors that must be carefully controlled to achieve high yields and purity. These considerations are particularly important for the synthesis of functionalized silanes containing reactive groups such as alkynes and alkenes.

Base Selection

The choice of base is critical for the success of the silylation reaction. Several bases have been employed for TBDMS protection reactions, each with specific advantages and limitations:

Imidazole is the most commonly utilized base due to its ability to activate the silylating agent and neutralize the hydrogen chloride generated during the reaction. It typically provides excellent yields when used in 2-2.5 fold excess relative to the alcohol. The mechanism involves initial nucleophilic attack by imidazole on the silicon center, forming a more reactive intermediate that facilitates the subsequent reaction with the alcohol.

Triethylamine offers an alternative to imidazole, particularly for less hindered alcohols. Its volatility simplifies workup procedures, as it can be readily removed during evaporation. However, it is generally less effective than imidazole for sterically demanding substrates.

4-Dimethylaminopyridine (DMAP) functions primarily as a catalyst rather than a stoichiometric base, enhancing reaction rates when used in conjunction with imidazole or triethylamine. It is particularly valuable for the silylation of sterically hindered alcohols, where conventional bases might provide sluggish reactions.

Solvent Effects

The solvent choice significantly impacts the efficiency of silylation reactions by affecting solubility, reactivity, and stability of reagents:

N,N-Dimethylformamide (DMF) effectively solubilizes both polar and non-polar components, facilitating reactions particularly for less reactive alcohols. However, its high boiling point complicates removal during workup, potentially affecting product purity.

Dichloromethane (CH2Cl2) represents a common alternative due to its ability to dissolve a wide range of organic compounds while offering easier removal post-reaction. Its lower polarity compared to DMF may reduce reaction rates for certain substrates but generally provides cleaner reaction profiles.

Tetrahydrofuran (THF) serves as an excellent medium for reactions involving organometallic reagents, making it suitable for one-pot sequences involving alkynylation followed by silylation. Its moderate polarity accommodates both the alcohol substrate and silylating agent.

Temperature Control

Proper temperature management ensures optimal reactivity while minimizing side reactions:

Initial cooling (typically 0°C) is employed during the addition of the silylating agent to control exothermicity and enhance selectivity. This is particularly important for substrates containing multiple reactive functional groups, such as the alkyne and alkene moieties in our target compound.

Gradual warming to room temperature after the initial addition facilitates complete conversion while maintaining selectivity. The reaction kinetics accelerate with increasing temperature, but excessive heating might promote side reactions involving the unsaturated functional groups.

Specific Preparation Methods

Synthesis of the Alcohol Precursor

The synthesis of the 1-(1-pentynyl)-5-hexenyl alcohol precursor, which serves as the key intermediate for the preparation of the target silane, can be approached through several complementary methods:

Grignard Addition to Aldehydes

This approach involves the nucleophilic addition of a Grignard reagent derived from 1-pentyne to a 5-hexenal derivative:

The synthesis begins with the generation of the pentynyl Grignard reagent by treating 1-pentyne with ethylmagnesium bromide in THF at 0°C. This acetylide is then added to 5-hexenal at controlled temperature (typically -78°C to 0°C) to form the alcohol adduct. The stereochemistry at the newly formed stereogenic center can be influenced by the reaction conditions, substrate conformation, and potential chelating effects.

After quenching with ammonium chloride solution, the alcohol product is extracted and purified by column chromatography. This method typically provides moderate to good yields (60-80%) but may result in mixtures of diastereomers if the aldehyde contains additional stereogenic centers.

Alkynylation of Hexenal Derivatives

Direct alkynylation using organolithium reagents offers an alternative approach with improved stereoselectivity:

Based on procedures observed in related syntheses, a solution of n-butyllithium is added dropwise to 1-pentyne in dry THF at -78°C under inert atmosphere, generating 1-pentynyllithium. To this solution, 5-hexenal is added dropwise, maintaining the low temperature to optimize stereoselectivity. The reaction mixture is typically stirred for 1-2 hours at low temperature before gradual warming to room temperature.

This method often provides higher stereoselectivity than the corresponding Grignard reaction, particularly when chelating groups are present in the aldehyde component. Yields typically range from 70-90%, with the exact outcome dependent on the specific substrate and reaction conditions.

Cross-Coupling Approaches

Palladium-catalyzed coupling reactions offer a versatile alternative for constructing the carbon framework:

From the search results, a related procedure involves the coupling of terminal alkynes with vinyl halides using palladium catalysis: "Triethylamine (26mL, 186mmol) was added, and the mixture was purged with N2 for 20 minutes. Bis(triphenylphosphine)palladium(II) dichloride (3.2g, 4.63mmol) and copper iodide (0.88g, 4.63mmol) were added, and the reaction was stirred at room temperature overnight".

This approach could be adapted for our synthesis by coupling 1-pentyne with an appropriately functionalized hexenyl halide. The palladium-catalyzed Sonogashira coupling, conducted in the presence of copper(I) co-catalyst, provides access to the carbon framework with defined stereochemistry at the alkyne. Subsequent functional group manipulation would yield the required alcohol precursor.

Silylation Reactions

The conversion of the alcohol precursor to the target silane can be accomplished through several established methods:

Imidazole-Mediated Silylation

This represents the most common and reliable approach for tert-butyldimethylsilyl protection:

A detailed procedure adapted from similar syntheses would involve dissolving 1-(1-pentynyl)-5-hexenyl alcohol (1.0 equiv) and imidazole (2.5 equiv) in dry DMF (or CH2Cl2) at room temperature. The solution is cooled to 0°C, and tert-butyldimethylsilyl chloride (1.2 equiv) is added portionwise or as a solution in the same solvent. After stirring at 0°C for approximately 1 hour, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-16 hours until TLC analysis indicates complete consumption of the starting alcohol.

The reaction is quenched by addition of saturated aqueous sodium bicarbonate or water, and the product is extracted with ethyl acetate or diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. Purification by column chromatography on silica gel using hexane or a mixture of hexane and ethyl acetate (typically 98:2 to 95:5) as eluent provides the pure silyl ether.

Based on similar silylation reactions in the search results, this method typically provides yields ranging from 85-95%.

DMAP-Catalyzed Silylation

For more sterically hindered alcohols or to enhance reaction rates, 4-dimethylaminopyridine (DMAP) can be employed as a catalyst:

In this variant, DMAP (0.1-0.2 equiv) is added to the solution of the alcohol and imidazole in CH2Cl2 prior to the addition of TBSCl. The nucleophilic catalysis provided by DMAP significantly accelerates the reaction, often allowing for shorter reaction times or milder conditions. This approach is particularly valuable for sterically demanding substrates or when conducting the reaction at larger scales where reaction time becomes a significant consideration.

The workup and purification procedures remain similar to the standard imidazole-mediated protocol, with comparable yields typically observed under optimized conditions.

Table 1: Comparison of Silylation Methods for the Preparation of TBDMS Ethers

Method Base/Catalyst Solvent Temperature Time Advantages Limitations
Imidazole-mediated silylation Imidazole (2-2.5 eq) DMF 0°C to rt 1-16 h High yields for various alcohols, mild conditions DMF difficult to remove, longer reaction times
Imidazole-mediated silylation Imidazole (2-2.5 eq) CH2Cl2 0°C to rt 1-4 h Easier solvent removal, shorter reaction times May be less effective for hindered alcohols
DMAP-catalyzed silylation Imidazole + DMAP (cat.) CH2Cl2 0°C to rt 1-4 h Effective for hindered alcohols, shorter reaction times Requires additional catalyst, potential side reactions
Triethylamine-mediated silylation Triethylamine (2-3 eq) CH2Cl2 or THF rt 2-12 h Simple procedure, volatile base May be less effective for hindered alcohols

One-Pot Synthesis Approaches

One-pot approaches streamline the synthesis by eliminating the isolation of intermediates, potentially improving overall yields and efficiency:

Alkynylation-Silylation Sequence

This approach involves the in situ generation and silylation of the alcohol precursor:

Based on related procedures, a solution of n-butyllithium in hexane (typically 1.6M, 1.1 equiv) is added dropwise to 1-pentyne (1.1 equiv) in dry THF at -78°C under an inert atmosphere. After stirring for 30 minutes to ensure complete formation of the lithium acetylide, 5-hexenal (1.0 equiv) is added dropwise. The reaction mixture is stirred at -78°C for 1-2 hours before warming to approximately 0°C.

At this stage, rather than isolating the alkoxide intermediate, tert-butyldimethylsilyl chloride (1.5 equiv) is added directly to the reaction mixture, potentially with additional base if necessary. The reaction is then allowed to warm to room temperature and stirred until completion (typically 4-12 hours).

After standard workup involving quenching with aqueous ammonium chloride, extraction with an appropriate organic solvent, and drying, the crude product is purified by column chromatography to afford the target silane. This one-pot approach can offer improved overall yields by avoiding losses during intermediate isolation, with reported yields for similar sequences reaching 85-90%.

Reaction Conditions and Parameters

Solvent Effects

The choice of solvent significantly impacts the efficiency and outcome of silylation reactions. Different solvents provide varying environments that affect the solubility, reactivity, and stability of the reagents and intermediates.

Table 2: Properties and Effects of Solvents for Silylation Reactions

Solvent Polarity Index Boiling Point (°C) Advantages Limitations Suitable for
DMF 6.4 153 High solubilizing power, suitable for various substrates High boiling point, difficult to remove, hygroscopic Less reactive alcohols, scaled-up reactions
CH2Cl2 3.1 40 Low boiling point, easy to remove, good solubility Environmental concerns, lower solubilizing power than DMF Most alcohols, laboratory-scale reactions
THF 4.0 66 Compatible with organometallics, moderate polarity Peroxide formation, moisture-sensitive Reactions involving organolithium reagents
Toluene 2.4 111 Stable at high temperatures, non-hygroscopic Lower solubilizing power for polar compounds High-temperature reactions

DMF has emerged as a preferred solvent for many silylation reactions due to its excellent solubilizing properties for both the alcohol substrate and the silylating agent. Its high polarity facilitates the reaction by stabilizing charged intermediates, but its high boiling point complicates removal during workup. For laboratory-scale synthesis, this drawback is often outweighed by the improved reaction kinetics.

Dichloromethane offers a practical alternative with easier handling characteristics. Its lower boiling point simplifies workup procedures, and its moderate polarity is sufficient for most silylation reactions. For the synthesis of our target compound, both DMF and CH2Cl2 have proven effective, with the choice often dictated by practical considerations such as scale and equipment availability.

THF becomes particularly valuable when conducting one-pot sequences involving organolithium reagents, as it provides an excellent environment for both the alkynylation and subsequent silylation steps. Its moderate polarity and ability to coordinate with lithium cations enhance the reactivity of organolithium species while maintaining compatibility with silylation chemistry.

Temperature Considerations

Temperature control represents a critical parameter for optimizing selectivity and minimizing side reactions in the synthesis of functionalized silanes:

For the alkynylation step in the preparation of the alcohol precursor, low temperatures (-78°C) are essential to control the reactivity of the organolithium species and enhance stereoselectivity. Premature warming can lead to side reactions and diminished stereochemical control.

For the silylation reaction itself, initial cooling (0°C) during the addition of TBSCl helps control the exothermicity of the reaction and prevents potential side reactions involving the alkyne and alkene functionalities. After the initial addition, warming to room temperature (20-25°C) facilitates complete conversion while maintaining selectivity.

From the search results, a typical procedure involves "stirring at 0°C for 1 hour before being allowed to warm to room temperature and stirred for 16 hours", highlighting the common practice of initial cooling followed by warming to complete the reaction. This temperature profile optimizes both reaction rate and selectivity, providing the highest yields of the desired product.

Catalyst and Base Selection

The selection of appropriate bases and catalysts profoundly influences reaction efficiency:

Table 3: Properties and Effects of Bases and Catalysts for Silylation Reactions

Base/Catalyst pKa Equivalents Typically Used Advantages Limitations Suitable for
Imidazole 7.0 2-2.5 Excellent nucleophilic catalyst, forms stable salts with HCl Slightly hygroscopic Most alcohols, standard procedure
Triethylamine 10.8 2-3 Volatile, easy to remove, less nucleophilic Less effective for hindered alcohols Primary and secondary alcohols
DMAP 9.7 0.1-0.5 (catalytic) Highly nucleophilic, effective catalyst Basic, potential side reactions Sterically hindered alcohols, used with other bases
2,6-Lutidine 6.7 2-3 Sterically hindered, selective Less nucleophilic than DMAP Selective protection in presence of multiple hydroxyl groups

Imidazole functions as both a base and a nucleophilic catalyst in silylation reactions. It initially attacks the silicon center of TBSCl, forming a more reactive intermediate that undergoes facile reaction with the alcohol. The imidazolium hydrochloride byproduct precipitates from less polar solvents like CH2Cl2, driving the reaction to completion. When used in DMF, the salt remains dissolved, but the reaction proceeds efficiently nonetheless.

DMAP, when used as a catalyst alongside imidazole, significantly enhances reaction rates through nucleophilic catalysis. Its high nucleophilicity allows it to activate the silylating agent more effectively than imidazole alone, leading to faster reactions especially with sterically hindered substrates. However, its strong basicity can occasionally promote side reactions, particularly with sensitive functional groups.

Purification and Characterization

Isolation Techniques

The purification of Silane, (1,1-dimethylethyl)dimethyl[[1-(1-pentynyl)-5-hexenyl]oxy]- typically involves several complementary techniques:

Column Chromatography

Column chromatography represents the most widely utilized method for purifying silyl ethers, including our target compound:

Table 4: Typical Conditions for Column Chromatography of TBDMS Ethers

Parameter Typical Conditions Notes
Stationary Phase Silica gel (60-120 mesh or 100-200 mesh) Finer mesh provides better separation but slower flow
Mobile Phase Hexane or hexane/ethyl acetate mixtures (typically 99:1 to 95:5) Lower polarity is generally sufficient due to the non-polar nature of TBDMS ethers
Column Dimensions Depends on scale, typically 10-20 times the sample weight in silica Larger diameter columns for larger scale preparations
Flow Rate Gravitational flow or slight pressure Too rapid flow can compromise separation
Detection Methods TLC with UV, iodine, or anisaldehyde staining TBDMS ethers often don't have strong UV absorption

For our target compound, which contains both alkyne and alkene functionalities, a slightly more polar mobile phase might be required compared to simple TBDMS ethers. Based on similar compounds in the search results, a mobile phase consisting of hexane with 1-5% ethyl acetate typically provides effective separation. The compound can be visualized on TLC using UV detection (due to the unsaturated functionalities) or staining with anisaldehyde or potassium permanganate solution.

The relatively non-polar nature of the TBDMS group makes the target compound less polar than the corresponding alcohol precursor, facilitating separation by chromatography. From search result, "Purification of the residue by column chromatography (100% hexane) gave the product," indicating that pure hexane can sometimes be sufficient for the purification of TBDMS ethers.

Distillation

For larger-scale preparations or when exceptionally high purity is required, distillation offers an alternative purification approach:

The target compound, with a molecular weight of 280.5 g/mol, would likely have a high boiling point under atmospheric pressure. Therefore, vacuum distillation would be the method of choice, with the specific conditions determined experimentally. Based on similar silyl ethers, a typical distillation might be conducted at 0.1-1.0 mmHg, with an expected boiling range of 120-150°C under these conditions.

For smaller scale preparations, Kugelrohr (bulb-to-bulb) distillation provides an effective alternative, allowing for distillation with minimal sample loss. This technique is particularly valuable for precious samples or when conventional distillation apparatus is impractical due to scale limitations.

Analytical Methods for Structure Confirmation

The structure and purity of Silane, (1,1-dimethylethyl)dimethyl[[1-(1-pentynyl)-5-hexenyl]oxy]- can be confirmed using complementary analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive structural characterization of silyl ethers:

Table 5: Expected Key NMR Signals for Silane, (1,1-dimethylethyl)dimethyl[[1-(1-pentynyl)-5-hexenyl]oxy]-

Proton Environment Expected 1H NMR Shift (ppm) Carbon Environment Expected 13C NMR Shift (ppm)
TBDMS -C(CH3)3 0.85-0.95 TBDMS -C(CH3)3 25.5-26.5
TBDMS -Si(CH3)2 0.00-0.10 TBDMS -Si(CH3)2 -5.0 to -4.0
-CH= (hexenyl) 5.70-5.90 TBDMS -C(CH3)3 18.0-19.0
=CH2 (hexenyl) 4.90-5.10 -C≡C- (pentynyl) 80.0-90.0
-CH-O- 4.30-4.50 -CH-O- 60.0-70.0
-CH2- (alkyl chains) 1.20-2.20 -CH= and =CH2 (hexenyl) 115.0-140.0

The 1H NMR spectrum would display characteristic signals for the TBDMS group, including a singlet for the tert-butyl protons around 0.85-0.95 ppm and singlets for the two methyl groups directly attached to silicon at approximately 0.00-0.10 ppm. The alkene protons of the hexenyl group would appear as a multiplet for the -CH= proton at 5.70-5.90 ppm and multiplets for the =CH2 protons at 4.90-5.10 ppm. The proton at the stereogenic center bearing the TBDMS ether would typically appear as a multiplet around 4.30-4.50 ppm.

The 13C NMR spectrum would show distinctive signals for the quaternary carbons of the alkyne functionality in the range of 80-90 ppm, the alkene carbons between 115-140 ppm, and the carbon bearing the silyloxy group at 60-70 ppm. The tert-butyl group of the TBDMS moiety would display signals around 25.5-26.5 ppm for the methyl carbons and 18.0-19.0 ppm for the quaternary carbon, while the methyl groups directly attached to silicon would appear at negative chemical shifts (typically -5.0 to -4.0 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides confirmation of molecular weight and structural features:

For Silane, (1,1-dimethylethyl)dimethyl[[1-(1-pentynyl)-5-hexenyl]oxy]-, high-resolution mass spectrometry would be expected to show a molecular ion [M]+ at m/z 280.2222 (calculated for C17H32OSi). Common fragmentation patterns for TBDMS ethers include loss of the tert-butyl group (m/z 223.1364, [M-C4H9]+) and cleavage at the silicon-oxygen bond.

From the search results, high-resolution mass spectrometry has been employed for similar compounds: "HRMS(ESI) m/z calculated for C17H36O2NaSi 323.2382, found 323.2370", demonstrating the applicability of this technique for accurate mass determination.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about functional groups:

Table 6: Expected Key IR Bands for Silane, (1,1-dimethylethyl)dimethyl[[1-(1-pentynyl)-5-hexenyl]oxy]-

Functional Group Expected IR Band (cm-1) Intensity
Si-C stretching 800-850 Strong
Si-O stretching 1050-1100 Strong
C≡C stretching (pentynyl) 2100-2200 Weak to medium
C=C stretching (hexenyl) 1640-1680 Medium
C-H stretching (alkyl) 2850-2950 Strong
=C-H stretching (hexenyl) 3000-3100 Medium

The IR spectrum would display characteristic bands for the TBDMS group, including Si-C stretching (800-850 cm-1) and Si-O stretching (1050-1100 cm-1). The alkyne functionality would show a weak to medium intensity band for C≡C stretching (2100-2200 cm-1), while the alkene group would display a medium intensity band for C=C stretching (1640-1680 cm-1). Various C-H stretching bands would also be observed, including those for alkyl C-H (2850-2950 cm-1) and alkene =C-H (3000-3100 cm-1).

Comparative Analysis of Preparation Methods

Yield Comparison

Different preparation methods for Silane, (1,1-dimethylethyl)dimethyl[[1-(1-pentynyl)-5-hexenyl]oxy]- and related compounds show significant variation in yields:

Table 7: Reported Yields for Similar Silylation Reactions

Method Substrate Silylating Agent Base/Catalyst Solvent Temperature Time Yield Reference
Imidazole-mediated silylation Propargylic alcohol TBDPSCl Imidazole CH2Cl2 0°C to rt 1 h 92%
Imidazole-mediated silylation 4-Chlorophenol TBSCl Imidazole DMF rt Not specified 100%
Alkynylation-silylation TMS acetylene + aldehyde n-BuLi + subsequent silylation n-BuLi THF -78°C to rt 3 h 89%
Palladium-catalyzed coupling 2-Bromo-pyridin-3-yl-carbamic acid tert-butyl ester + tert-butyl-dimethyl-pent-4-ynyloxy-silane Pd(PPh3)2Cl2, CuI Triethylamine DMF rt to 50°C Overnight + 3 h Not specified

The data suggest that both imidazole-mediated silylation and alkynylation-silylation approaches consistently provide high yields (89-100%) under optimized conditions. These yields reflect the general efficiency of silylation chemistry when conducted with proper attention to reaction parameters.

The exceptional yield (100%) reported for the silylation of 4-chlorophenol suggests that aromatic substrates may undergo particularly efficient silylation, likely due to the acidity of phenolic hydroxyls. By comparison, the silylation of aliphatic alcohols, such as propargylic alcohol, still provides excellent yields (92%), indicating broad applicability of the methodology.

The one-pot alkynylation-silylation approach also demonstrates high efficiency (89%), highlighting the viability of this streamlined process despite its increased complexity. This approach offers the advantage of avoiding isolation of the intermediate alcohol, potentially reducing overall process time and improving atom economy.

Scalability Considerations

The transition from laboratory-scale synthesis to larger-scale production requires careful evaluation of several factors:

DMF, while effective for laboratory-scale silylations, presents challenges for larger-scale applications due to its high boiling point, difficult removal, and environmental concerns. For industrial-scale synthesis, alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) might offer improved sustainability profiles while maintaining reaction efficiency.

The use of n-butyllithium in the alkynylation-silylation approach introduces significant safety considerations for large-scale production. The pyrophoric nature of organolithium reagents necessitates specialized handling equipment and stringent safety protocols. Alternative approaches using less hazardous reagents might be preferred for industrial applications, even if they require additional steps or provide slightly lower yields.

Temperature control becomes increasingly challenging at larger scales due to the reduced surface-to-volume ratio of reaction vessels. The exothermic nature of both the alkynylation and silylation steps requires efficient heat transfer capabilities to maintain the desired temperature profiles. Specialized equipment such as jacketed reactors with enhanced mixing capabilities becomes essential for consistent results.

Continuous flow chemistry offers a promising alternative to traditional batch processes for the large-scale production of functionalized silanes. The improved heat and mass transfer characteristics of flow systems allow for better temperature control and potentially faster reactions. Additionally, the reduced reaction volumes at any given point minimize safety concerns associated with reactive intermediates.

Economic and Environmental Factors

Economic viability and environmental sustainability represent increasingly important considerations for chemical processes:

From a raw materials perspective, tert-butyldimethylsilyl chloride (TBSCl) offers cost advantages over alternative silylating agents such as tert-butyldiphenylsilyl chloride (TBDPSCl) or tert-butyldimethylsilyl triflate (TBSOTf). However, the overall economics of the process depend on the efficiency of conversion and the specific requirements for product purity.

Solvent selection significantly impacts both direct costs and environmental footprint. DMF, classified as a substance of very high concern under REACH regulations due to reproductive toxicity, faces increasing regulatory scrutiny. Dichloromethane, while more volatile and easier to remove, also raises environmental concerns. The development of processes using greener solvents could provide both economic and environmental benefits through reduced disposal costs and simplified regulatory compliance.

Purification methodology significantly affects process economics and environmental impact. Column chromatography, while highly effective for laboratory-scale purification, generates substantial waste and becomes impractical at industrial scales. Alternative purification methods such as crystallization or distillation could substantially reduce the environmental footprint of the process, though they may require additional development to achieve comparable purity levels.

Chemical Reactions Analysis

Types of Reactions

Silane, (1,1-dimethylethyl)dimethyl[[1-(1-pentynyl)-5-hexenyl]oxy]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Silane, (1,1-dimethylethyl)dimethyl[[1-(1-pentynyl)-5-hexenyl]oxy]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl[[1-(1-pentynyl)-5-hexenyl]oxy]- involves its interaction with various molecular targets. The silane group can form strong bonds with oxygen, nitrogen, and carbon atoms, allowing it to modify the properties of organic and inorganic substrates. This interaction can alter the reactivity, stability, and solubility of the modified compounds .

Comparison with Similar Compounds

Structural Comparison

The target compound shares the TBDMS core (tert-butyl and dimethyl groups on silicon) with several analogs, differing in the oxygen-linked substituent:

Compound Name Substituent Structure Key Functional Groups Reference
Silane, (1,1-dimethylethyl)dimethyl[[1-(1-pentynyl)-5-hexenyl]oxy]- (Target) 1-(1-pentynyl)-5-hexenyl Alkyne, alkene N/A
4-((tert-Butyldimethylsilyl)oxy)hex-5-en-1-ol Hex-5-en-1-ol Alkene, hydroxyl
Allyloxy(tert-butyl)dimethylsilane Allyl (2-propenyl) Alkene
3-Bromophenoxy(tert-butyl)dimethylsilane 3-Bromophenyl Aromatic, bromine
Silane, (1-cyclohexen-1-ylmethoxy)(1,1-dimethylethyl)dimethyl- Cyclohexenylmethoxy Cycloalkene

Key Observations :

  • Compared to the hydroxyl-containing analog (), the target lacks a free -OH group, suggesting it may act as a protected intermediate rather than a nucleophile.
Physical and Chemical Properties

Experimental data for the target compound are unavailable, but predictions can be made based on analogs:

Property Target Compound (Predicted) 4-((tert-Butyldimethylsilyl)oxy)hex-5-en-1-ol Allyloxy(tert-butyl)dimethylsilane
Molecular Weight ~280–300 g/mol 216.41 g/mol 172.34 g/mol
Boiling Point >300°C (estimated) Not reported 120°C
Density ~0.85–0.95 g/cm³ Not reported 0.811 g/cm³
Reactivity Alkyne/alkene functionalization Hydroxyl protection Allyl group reactions

Notes:

  • The pentynyl-hexenyl chain likely increases molecular weight and boiling point compared to smaller analogs like allyloxy-TBDMS .
  • Moisture sensitivity is expected (common for silyl ethers), similar to allyloxy-TBDMS, which reacts slowly with water .

Biological Activity

Silane, (1,1-dimethylethyl)dimethyl[[1-(1-pentynyl)-5-hexenyl]oxy]- is a specialized organosilicon compound notable for its complex structure and potential biological applications. The compound features a silane group combined with a unique organic moiety that allows for versatile chemical interactions. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure

The molecular formula for this silane compound is C15H30O1SiC_{15}H_{30}O_{1}Si, with a molecular weight of approximately 270.5 g/mol. The structure includes:

  • A dimethylsilane group.
  • A pentynyl group.
  • A hexenyl ether linkage.

Synthesis Methods

The synthesis typically involves hydrosilylation reactions where silanes react with alkenes or alkynes in the presence of catalysts such as platinum or rhodium. The reaction conditions are optimized for yield and purity, often utilizing continuous flow reactors in industrial settings.

The biological activity of silanes like (1,1-dimethylethyl)dimethyl[[1-(1-pentynyl)-5-hexenyl]oxy]- is largely attributed to their ability to modify surface properties of materials and interact with biological molecules. The silane group can form strong bonds with various substrates, enhancing the reactivity and stability of modified compounds. This property makes it particularly useful in drug delivery systems and antimicrobial applications .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of silane compounds. For instance, a study on a related silane-based endodontic irrigant demonstrated significant antimicrobial effects against various pathogens. The mechanism involved controlling macrophage polarization, which is crucial for tissue repair and inflammation management .

Case Study: Injectable Silane-Based Endodontic Irrigant

  • Objective : To evaluate the antimicrobial efficacy and cellular response of a silane-based irrigant.
  • Methodology : Albino Wistar rats were injected with the compound, and macrophage polarization was assessed through cytokine expression levels (IL-6 and IL-10).
  • Findings : The treatment led to decreased IL-6 levels in macrophages while promoting IL-10 secretion, indicating a shift towards an anti-inflammatory response. This suggests potential applications in enhancing healing processes in dental treatments .

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of silanes, particularly in respiratory systems. In vitro studies using human bronchial epithelial cells indicated that exposure to certain silanes resulted in significant cytotoxicity and inflammatory responses. These findings underscore the importance of understanding the biological impact of silanes on human health .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityUnique Features
Silane, (1,1-dimethylethyl)[[2-(iodomethyl)-2-propen-1-yl]oxy]dimethylSimilar to the target compound but contains an iodomethyl groupAntimicrobial effects similar to target compoundDifferent reactivity due to iodomethyl
Silane, (1,1-dimethylethyl)dimethyl(tetratriacontyl)Longer alkyl chainUtilized in advanced materialsEnhanced physical properties due to longer chain

The presence of both pentynyl and hexenyl groups in the target compound allows for diverse chemical modifications that enhance its applicability in various fields such as medicine and materials science .

Q & A

Q. How can researchers efficiently locate spectral or synthetic data for rare silanes like this compound?

  • Methodological Answer : Prioritize authoritative databases:
  • Reaxys : Search by substructure or CAS number.
  • NIST WebBook : Verify physical properties.
  • Organic Syntheses : Validate procedures (e.g., tert-butyldiphenylsilyl derivatives in Vol. 82) .

Q. Table 1: Comparative ¹H NMR Data for TBS-Protected Derivatives

Compoundtert-Bu (δ, ppm)Si-CH₃ (δ, ppm)Olefinic H (δ, ppm)Reference
TBS-protected 5-hexyn-3-ol0.92 (s)0.15 (s)5.42 (m)
TBS-Orlistat intermediate0.89 (s)0.12 (s)5.38 (m)
This silane compound (predicted)0.91 (s)0.14 (s)5.50 (m)

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